![molecular formula C27H18Cl2N4O6 B4732976 N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4732976.png)
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)
Overview
Description
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide), commonly known as MCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCN is a member of the nitrobenzamide family of compounds, which are known to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of MCN is not fully understood, but it is believed to involve the formation of covalent bonds with certain proteins. MCN contains two nitrobenzamide moieties, which are known to react with thiol groups in proteins. This reaction leads to the formation of a covalent bond between MCN and the protein, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
MCN has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MCN can selectively bind to certain proteins and inhibit their activity. MCN has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have shown that MCN can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of MCN is its high selectivity for certain proteins. This property makes MCN a valuable tool for studying protein-protein interactions in vitro and in vivo. MCN is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of MCN is its potential toxicity. MCN has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using MCN in lab experiments.
Future Directions
There are several future directions for research on MCN. One potential application of MCN is its use as a diagnostic tool for cancer. MCN has been shown to selectively bind to certain cancer cells, making it a potential marker for cancer detection. Another future direction is the development of MCN-based therapeutics for the treatment of neurological disorders. MCN has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to elucidate the mechanism of action of MCN and to optimize its use as a tool for studying protein-protein interactions.
Scientific Research Applications
MCN has been extensively studied for its potential applications in scientific research. One of the most promising applications of MCN is its use as a fluorescent probe for the detection of protein-protein interactions. MCN has been shown to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property makes MCN a valuable tool for studying protein-protein interactions in vitro and in vivo.
properties
IUPAC Name |
N-[2-chloro-4-[[3-chloro-4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2N4O6/c28-20-14-16(9-11-22(20)30-26(34)18-5-1-3-7-24(18)32(36)37)13-17-10-12-23(21(29)15-17)31-27(35)19-6-2-4-8-25(19)33(38)39/h1-12,14-15H,13H2,(H,30,34)(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQWWZMOFQQLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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